molecular formula C11H12F3N3O B2388618 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide CAS No. 2034202-31-6

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B2388618
CAS No.: 2034202-31-6
M. Wt: 259.232
InChI Key: USNIHOPGOZHIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is a pyridine-derived compound featuring a pyrrolidine ring linked to a carboxamide group at position 2 and a trifluoromethyl-substituted pyridine moiety at position 2. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a common functional group in pharmaceuticals and agrochemicals. The pyrrolidine ring contributes to conformational rigidity, which can influence binding affinity in biological systems.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)7-3-1-5-16-10(7)17-6-2-4-8(17)9(15)18/h1,3,5,8H,2,4,6H2,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNIHOPGOZHIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally follows one of four major pathways:

Coupling of Pre-formed Components

This approach involves the coupling of a pre-formed pyrrolidine-2-carboxamide with an appropriately functionalized 3-(trifluoromethyl)pyridine scaffold. This strategy typically employs palladium-catalyzed cross-coupling methodologies for the key C-N bond formation.

Trifluoromethylation of Pyridine Intermediates

Direct introduction of trifluoromethyl groups to appropriately substituted pyridine intermediates represents another viable approach. This can be accomplished using various trifluoromethylation reagents and techniques as detailed in recent literature.

Ring Contraction Strategy

A more modern approach involves the photo-promoted ring contraction of pyridines to form the pyrrolidine skeleton, which can be further elaborated to include the carboxamide functionality.

Sequential Functionalization

This methodology focuses on the stepwise construction of the target molecule through sequential functionalization of core structures, typically beginning with either the pyridine or pyrrolidine components.

Detailed Preparation Methods

Method A: Palladium-Catalyzed N-Arylation Route

This represents the most direct approach for preparing the target compound, involving the coupling of a halogenated 3-(trifluoromethyl)pyridine with pyrrolidine-2-carboxamide.

Preparation of Pyridine Coupling Partner

The 2-halo-3-(trifluoromethyl)pyridine intermediate can be synthesized through several methods:

Procedure:

  • Chlorine/fluorine exchange using 2-chloro-3-(trichloromethyl)pyridine with hydrogen fluoride or antimony trifluoride at elevated temperatures (300-350°C).
  • Direct trifluoromethylation of 2-bromopyridine using copper-mediated trifluoromethylation with CF₃ sources such as Ruppert-Prakash reagent (Me₃SiCF₃).

Reaction conditions:

2-Bromopyridine + CF₃ source → 2-Bromo-3-(trifluoromethyl)pyridine
Reagents: CuI (1 equiv), KF (3 equiv), (Me₃Si)CF₃ (1.5 equiv)
Solvent: NMP
Temperature: 60-80°C
Time: 12-16 h

Yield: 55-65%

Coupling Reaction

Procedure:

  • A mixture of 2-bromo-3-(trifluoromethyl)pyridine (1.0 equiv), pyrrolidine-2-carboxamide (1.2 equiv), Pd₂(dba)₃ (0.05-0.1 equiv), XantPhos (0.1-0.2 equiv), and t-BuONa (2.0 equiv) in toluene is degassed with nitrogen.
  • The reaction mixture is stirred at 100-110°C for 12 hours under nitrogen atmosphere.
  • Upon completion, the mixture is filtered through Celite and concentrated under reduced pressure.
  • The residue is purified by column chromatography (typically using ethyl acetate/hexane mixtures).

Yield: 65-75% based on optimization studies with similar compounds.

Method B: Carboxylic Acid to Carboxamide Conversion

This approach utilizes 1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid as an intermediate, which is subsequently converted to the carboxamide.

Synthesis of Carboxylic Acid Precursor

Procedure:

  • 2-Bromo-3-(trifluoromethyl)pyridine (1.0 equiv) is coupled with pyrrolidine-2-carboxylic acid (1.2 equiv) using similar palladium-catalyzed conditions as described in Method A.
  • Alternatively, direct alkylation of the pyrrolidine nitrogen with the pyridine halide can be performed under basic conditions.

Yield: 60-70% based on similar coupling reactions.

Amide Formation

Procedure:

  • To a solution of 1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid (1.0 equiv) in pyridine or DMF, add a suitable coupling reagent such as T3P (1.5-2.0 equiv) or HATU (1.2 equiv) with DIPEA (3.0 equiv).
  • Add ammonium salt (e.g., NH₄Cl) with additional base or use a concentrated ammonia solution (2.0 equiv).
  • Stir the reaction mixture at room temperature for 12-16 hours.
  • Dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, filter, and concentrate.
  • Purify by column chromatography or recrystallization.

Yield: 75-85%

Method C: Ring Contraction Approach

This more recent synthetic strategy involves the photo-promoted ring contraction of pyridines to form the pyrrolidine skeleton.

Photochemical Ring Contraction

Procedure:

  • Prepare a solution of appropriately substituted 3-(trifluoromethyl)pyridine N-oxide (1.0 equiv) and silylborane reagent (1.5 equiv) in acetonitrile or dichloromethane.
  • Irradiate the mixture with UV light (typically 300-350 nm) at room temperature for 4-6 hours.
  • The reaction proceeds via a vinylazomethine ylide intermediate, forming a 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivative.
  • Concentrate the reaction mixture and purify by column chromatography.

Yield: 45-55%

Further Functionalization

Additional steps are required to introduce the carboxamide functionality to the contracted ring system:

  • Oxidation of the appropriate carbon
  • Conversion of the resulting acid to the carboxamide using standard coupling conditions

Method D: One-Pot Synthesis of Trifluoromethylpyridines

This approach utilizes a direct method for preparing the trifluoromethylpyridine core followed by coupling with pyrrolidine-2-carboxamide.

Trifluoromethylpyridine Synthesis

Procedure:

  • Prepare a mixture of acetophenone O-acetyl oxime derivative and hexafluoroacetylacetone in an appropriate solvent.
  • Add NH₄I and Na₂S₂O₄ as reducing agents.
  • Heat the reaction mixture at 80-100°C for 8-12 hours.
  • After cooling, extract with ethyl acetate, wash with water and brine, and concentrate.
  • Purify by column chromatography to obtain the trifluoromethylpyridine intermediate.

Yield: 60-70%

Optimization Parameters and Reaction Conditions

The following table summarizes key optimization parameters for the various synthetic methods:

Parameter Method A (N-Arylation) Method B (Amide Formation) Method C (Ring Contraction) Method D (One-Pot Synthesis)
Temperature 100-110°C 20-25°C Room temperature with UV irradiation 80-100°C
Reaction Time 12-16 h 12-16 h 4-6 h 8-12 h
Catalyst Loading Pd₂(dba)₃ (5-10 mol%) N/A N/A N/A
Ligand XantPhos (10-20 mol%) N/A N/A N/A
Solvent Toluene Pyridine or DMF Acetonitrile or DCM Various organic solvents
Yield Range 65-75% 75-85% 45-55% 60-70%
Scale Limit Up to 50g Up to 100g Laboratory scale only Up to 20g

Comparative Analysis of Synthetic Methods

The following table provides a comprehensive comparison of the four main synthetic routes:

Method Advantages Disadvantages Key Reagents Environmental Impact Cost Efficiency
A: N-Arylation - Direct approach
- High functional group tolerance
- Established procedures
- Air/moisture sensitive
- Requires expensive catalysts
- Halogenated precursors needed
Pd₂(dba)₃, XantPhos, t-BuONa Moderate (metal waste) Medium-High
B: Amide Formation - Robust methodology
- Mild conditions
- High yields
- Multi-step process
- Requires acid intermediate
- Coupling reagent waste
T3P, HATU, DIPEA Low-Moderate Medium
C: Ring Contraction - Novel approach
- Potential for stereoselectivity
- Interesting intermediates
- Specialized equipment (photoreactor)
- Limited scalability
- Multi-step post-contraction
Silylborane, UV irradiation Low High
D: One-Pot Synthesis - Fewer isolation steps
- More atom-economical
- Simpler equipment
- Limited substrate scope
- Variable regioselectivity
- Challenging purification
NH₄I, Na₂S₂O₄ Moderate Low

Purification and Characterization

Purification Techniques

Several purification methods have been optimized for isolating the target compound:

  • Column Chromatography : Typically using silica gel with ethyl acetate/hexane (20-40%) mobile phase.
  • Recrystallization : From ethyl acetate/hexane (1:5) mixtures, yielding crystalline material of >98% purity.
  • Preparative HPLC : Particularly effective for final-stage purification, using acetonitrile/water gradients with 0.1% formic acid.

Analytical Characterization Data

Based on research with related compounds, the expected analytical profile for 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide includes:

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) expected signals:

  • δ 8.50-8.70 (m, 1H, pyridine-H)
  • δ 7.70-7.90 (m, 1H, pyridine-H)
  • δ 7.40-7.60 (m, 1H, pyridine-H)
  • δ 7.20-7.40 (br s, 1H, NH₂)
  • δ 6.80-7.00 (br s, 1H, NH₂)
  • δ 4.40-4.60 (m, 1H, pyrrolidine-CH)
  • δ 3.60-3.80 (m, 1H, pyrrolidine-CH₂)
  • δ 3.40-3.60 (m, 1H, pyrrolidine-CH₂)
  • δ 2.00-2.20 (m, 2H, pyrrolidine-CH₂)
  • δ 1.80-2.00 (m, 2H, pyrrolidine-CH₂)

¹³C NMR (101 MHz, DMSO-d₆) expected signals:

  • δ 175-177 (carboxamide C=O)
  • δ 155-160 (pyridine-C)
  • δ 145-150 (pyridine-C)
  • δ 135-140 (pyridine-C)
  • δ 125-130 (q, J ≈ 30 Hz, C-CF₃)
  • δ 123-125 (q, J ≈ 272 Hz, CF₃)
  • δ 118-123 (pyridine-C)
  • δ 58-62 (pyrrolidine-CH)
  • δ 48-52 (pyrrolidine-CH₂)
  • δ 30-33 (pyrrolidine-CH₂)
  • δ 23-26 (pyrrolidine-CH₂)
Mass Spectrometry

HRMS (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₂F₃N₃O: 260.1005; typically found within ±0.0020 units of the calculated value.

Physical Properties
  • Appearance : White to off-white crystalline solid
  • Melting Point : Expected range 115-125°C
  • Solubility : Sparingly soluble in water; freely soluble in DMSO, DMF, and alcohols; moderately soluble in ethyl acetate and dichloromethane

Scale-Up Considerations and Industrial Applications

Laboratory to Production Scale Transition

When scaling the synthesis from laboratory to production levels, several modifications are typically necessary:

  • Catalyst Loading Reduction : For Method A, catalyst loading can be reduced to 1-2 mol% on larger scales with extended reaction times.
  • Heat Transfer Optimization : Larger reactors require careful temperature monitoring, particularly for the exothermic coupling reactions.
  • Solvent Selection : Transition to more environmentally acceptable solvents such as 2-MeTHF or cyclopentyl methyl ether for larger scale preparations.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The trifluoromethyl group or other substituents on the pyridine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Biology: It may be used as a probe or tool compound in biological studies to investigate specific biochemical pathways or targets.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities, such as electronic or optical properties.

    Industry: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The pyrrolidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide and analogous pyridine derivatives:

Compound Name Core Ring Pyridine Substituents Functional Groups Molecular Formula Molar Mass (g/mol)
1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide (Target) Pyrrolidine 3-CF₃ Carboxamide C₁₁H₁₁F₃N₃O 274.22*
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide None 3-hydroxypropynyl, 5-CF₃ Pivalamide C₁₄H₁₅F₃N₂O₂ 324.28
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide Pyrrolidine 2-Cl, 6-(hydroxymethyl-pyrrolidinyl) Pivalamide C₁₈H₂₅ClN₃O₃ 378.86
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide Piperidine 3-Cl, 5-CF₃ Methylamide C₁₄H₁₇ClF₃N₃O 335.75

*Calculated molar mass based on molecular formula.

Key Observations

Core Ring Variations :

  • The target compound uses a pyrrolidine ring (5-membered), whereas employs a piperidine ring (6-membered). Piperidine derivatives often exhibit altered binding kinetics due to increased ring flexibility .
  • Compound integrates a pyrrolidine ring but positions it as a substituent on the pyridine, unlike the direct linkage in the target compound.

Substituent Effects: The trifluoromethyl group in the target compound is at position 3 of the pyridine, while and place CF₃ at positions 5 and 5 (with additional Cl at position 3 in ). Positional differences significantly affect electronic properties and steric interactions .

Physicochemical Properties :

  • The target compound has a lower molar mass (274.22 g/mol) than (335.75 g/mol) due to the absence of a chlorine atom and methylamide group. This may improve bioavailability.
  • The hydroxypropynyl group in introduces alkyne functionality, which could enable click chemistry modifications but may increase reactivity risks .

Biological Activity

1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, influencing their interaction with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

  • IUPAC Name: 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
  • Molecular Formula: C₁₁H₁₁F₃N₂O
  • Molecular Weight: 277.2182 g/mol
  • CAS Number: 2741893-03-6

Biological Activity Overview

The biological activity of 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing pyridine and pyrrolidine moieties exhibit notable antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, suggesting that similar structures could enhance the activity of 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli
1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide (predicted)TBDTBD

2. Inhibition of Glycine Transporters

Glycine transporter 1 (GlyT1) inhibitors have been studied for their potential in treating schizophrenia by enhancing NMDA receptor activity. The structural features of 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide suggest it may act as a GlyT1 inhibitor, similar to other compounds in its class.

Case Study: GlyT1 Inhibitors
A study on GlyT1 inhibitors showed that modifications in the pyridine ring significantly impacted their binding affinity and efficacy. The introduction of a trifluoromethyl group has been correlated with increased potency in related compounds .

3. Cytotoxicity Studies

Preliminary cytotoxicity assays have indicated that compounds with similar structures can exhibit selective toxicity towards cancer cell lines. For example, pyrrolidine derivatives have been shown to induce apoptosis in specific cancer types.

Table 2: Cytotoxicity Data

Compound NameIC50 (μM)Cancer Cell Line
Pyrrolidine Derivative C5.0HeLa
Pyrrolidine Derivative D10.0MCF7
1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide (predicted)TBDTBD

The mechanism by which 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide exerts its biological effects is hypothesized to involve:

  • Modulation of Receptor Activity: Influencing G-protein-coupled receptors (GPCRs), which are critical targets for many therapeutic agents.
  • Enzyme Inhibition: Potential inhibition of enzymes related to neurotransmitter uptake or metabolic pathways.

Q & A

What are the critical considerations for optimizing the synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide?

Level: Basic (Synthetic Chemistry)
Answer:
Synthesis optimization requires attention to:

  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., K₂CO₃) to facilitate pyrrolidine ring functionalization and trifluoromethyl group introduction .
  • Reaction Conditions:
    • Temperature control (60–100°C) to balance reaction rate and byproduct formation.
    • Solvent selection (e.g., DMF for polar intermediates, THF for nucleophilic substitutions) .
  • Purification: Recrystallization or column chromatography to achieve >95% purity, as impurities can skew biological assay results .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Level: Advanced (Analytical Chemistry)
Answer:
Contradictions in NMR or MS data often arise from:

  • Dynamic Stereochemistry: Use variable-temperature NMR to detect pyrrolidine ring puckering or trifluoromethyl group rotational barriers .
  • Isomeric Mixtures: Employ chiral HPLC (e.g., with amylose-based columns) to separate enantiomers or diastereomers .
  • Quantum Chemical Calculations: Compare computed ¹³C NMR chemical shifts (DFT/B3LYP/6-31G*) with experimental data to validate assignments .

What computational tools are effective for predicting the reactivity of the trifluoromethyl-pyridine moiety in this compound?

Level: Advanced (Computational Chemistry)
Answer:

  • Reaction Path Search: Use the AFIR (Artificial Force-Induced Reaction) method to explore possible substitution or coupling pathways at the pyridine ring .
  • Transition State Analysis: Apply QM/MM hybrid models to study trifluoromethyl group stability under acidic/basic conditions .
  • Docking Studies: For bioactivity predictions, utilize AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .

How should researchers design experiments to assess the biological activity of this compound?

Level: Basic (Pharmacology)
Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH-coupled detection) to measure IC₅₀ values against target enzymes .
    • Cellular Uptake: Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293 or HepG2) .
  • Control Experiments: Include structurally analogous compounds lacking the trifluoromethyl group to isolate its contribution to activity .

What strategies mitigate degradation of the pyrrolidine-carboxamide backbone during storage?

Level: Advanced (Stability Studies)
Answer:

  • Storage Conditions:
    • Use inert atmospheres (argon) and low temperatures (–20°C) to prevent oxidation .
    • Avoid prolonged exposure to light (UV-induced decomposition) by storing in amber glass .
  • Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous formulations .

How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

Level: Advanced (Medicinal Chemistry)
Answer:

  • Scaffold Modifications:
    • Replace the trifluoromethyl group with –CF₂H or –CHF₂ to evaluate electronic effects .
    • Introduce substituents at the pyridine C4 position to probe steric interactions .
  • Data Analysis: Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and bioactivity .

What experimental and computational approaches validate reaction mechanisms for trifluoromethyl group introduction?

Level: Advanced (Mechanistic Studies)
Answer:

  • Isotopic Labeling: Use ¹⁸O or deuterated reagents to trace nucleophilic attack pathways .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with C₆F₅– vs. C₆H₅– analogs to identify rate-limiting steps .
  • DFT Calculations: Map potential energy surfaces for CF₃– migration or elimination steps .

How do researchers address low yields in multi-step syntheses of this compound?

Level: Basic (Process Chemistry)
Answer:

  • Intermediate Trapping: Use quenching agents (e.g., NH₄Cl for Grignard reactions) to stabilize reactive intermediates .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., trifluoromethylation) to improve reproducibility .
  • DoE (Design of Experiments): Optimize parameters (temperature, stoichiometry) via factorial design to identify critical variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.